2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines. This compound is characterized by the presence of a pyrido[1,2-a][1,3,5]triazin-4-one core structure, which is substituted with a 2,5-dimethylphenylmethylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor with 2,5-dimethylphenylmethylsulfanyl chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The oxidation typically occurs at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the pyridotriazine ring or the sulfanyl group, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced with other nucleophiles, such as amines or thiols. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while nucleophilic substitution can lead to a variety of substituted pyridotriazines.
Scientific Research Applications
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a modulation of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation. By targeting these enzymes, the compound can interfere with the growth and proliferation of cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidin-5-ones. These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrido[2,3-d]pyrimidines: These compounds have a pyrido[2,3-d]pyrimidine core structure and are known for their broad spectrum of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds contain a pyrido[2,3-d]pyrimidin-5-one core and exhibit similar biological activities to pyrido[2,3-d]pyrimidines. They are also studied for their potential as kinase inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-7-12(2)13(9-11)10-21-15-17-14-5-3-4-8-19(14)16(20)18-15/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCBMPDNQXPEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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